2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrazine ring. The presence of a methyl group at the 2-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-pyrazine with hydrazine derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyrazine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrazine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which imparts different chemical properties.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with applications in medicinal chemistry.
Uniqueness
2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-3,5-6,9H,4H2,1H3,(H,8,11) |
InChI Key |
SEYZIVSSPQMSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(=O)NC=CN2N1 |
Origin of Product |
United States |
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